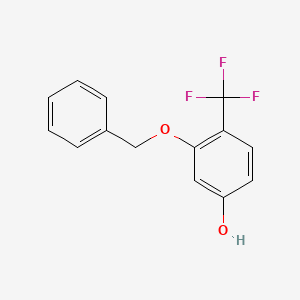

3-(Benzyloxy)-4-(trifluoromethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . A new and efficient method is developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is part of the structure of the compound you’re interested in.Chemical Reactions Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and synthons in the construction of fluorinated pharmacons . Protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis

The trifluoromethyl group contributes unique properties to the molecules it’s part of. It’s often used in pharmaceuticals, agrochemicals, and materials due to its properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

- Synthesis and Spectroelectrochemical Study: A study by Aktaş Kamiloğlu et al. (2018) discussed the synthesis of new compounds involving 3-(Benzyloxy)-4-(trifluoromethyl)phenol. These compounds were used to create novel phthalocyanines, which were analyzed for their electrochemical and spectroelectrochemical properties. This research contributes to the understanding of phthalocyanines in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

Application in Sensing Technologies

- Fluorescent Probes for pH and Metal Cations: Tanaka et al. (2001) developed fluorescent probes using a compound similar to 3-(Benzyloxy)-4-(trifluoromethyl)phenol, demonstrating its sensitivity to pH changes and selectivity in sensing metal cations. This showcases its potential in developing sensors for environmental and biological applications (Tanaka et al., 2001).

Chemical Reactions and Applications

Benzylic C-H Trifluoromethylation

Egami et al. (2015) explored the trifluoromethylation of phenol derivatives, demonstrating the practical utility of these reactions in synthesizing potent inhibitors for specific enzymes (Egami et al., 2015).

Synthesis of Polycarbonate Diol

Wang et al. (2011) utilized a metal-organic framework as a catalyst for preparing polycarbonate diol, employing a process involving phenol derivatives. This research highlights the utility of phenol derivatives in the production of polymeric materials (Wang et al., 2011).

Environmental and Health Implications

- Environmental Phenols in Human Urine: Mortensen et al. (2014) conducted a study on the excretion of environmental phenols, including compounds like 3-(Benzyloxy)-4-(trifluoromethyl)phenol, in pregnant women. This study provides insights into human exposure to industrial chemicals (Mortensen et al., 2014).

Wirkmechanismus

Target of Action

It’s known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The compound’s mode of action involves a radical approach . It’s part of the broader class of reactions known as trifluoromethylation, which involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate .

Biochemical Pathways

The compound is involved in the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader field of radical chemistry, which studies the reactions of radicals, molecules, or ions with unpaired electrons .

Pharmacokinetics

The pharmacokinetics of trifluoromethyl-containing compounds are generally thought to be influenced by their redox potentials .

Result of Action

The trifluoromethylation of carbon-centered radical intermediates can lead to the formation of new carbon-fluorine bonds, which can significantly alter the properties of the resulting molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)-4-(trifluoromethyl)phenol. For instance, visible light can promote the trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-phenylmethoxy-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c15-14(16,17)12-7-6-11(18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZSSWBDKYYCDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-4-(trifluoromethyl)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2814786.png)

![N-[4-(dimethylamino)benzyl]-2-(methylthio)-4-morpholin-4-ylquinazoline-7-carboxamide](/img/structure/B2814789.png)

![3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2814796.png)

![(E)-ethyl 2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2814798.png)

![2-[(4-Methylbenzyl)thio]acetohydrazide](/img/structure/B2814799.png)